Methyl 2-methyloxazole-5-carboxylate
Overview
Description
“Methyl 2-methyloxazole-5-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-methyloxazole-5-carboxylate” were not found in the search results, it’s worth noting that oxazole derivatives can be synthesized through various methods, including cyclodehydration and cyclization reactions .Molecular Structure Analysis
The molecular structure of “Methyl 2-methyloxazole-5-carboxylate” consists of a five-membered oxazole ring with a methyl group attached to the second carbon and a carboxylate ester group attached to the fifth carbon . The InChI key for this compound is HCQUYIDTEHMXQS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-methyloxazole-5-carboxylate” is a solid compound with a molecular weight of 141.12 . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of approximately 3-4 mg/ml .Scientific Research Applications
1. Importance in Urinary Metabolite Screening
Methyl 2-methyloxazole-5-carboxylate, under the specific name 5F-ADB, was identified in a fatal intoxication case. The study highlighted the significance of urinary metabolite screening for drugs with low blood concentration, demonstrating the compound's potential role in forensic toxicology for detecting and understanding drug metabolism pathways. The study also shed light on the acute toxicity of synthetic cannabinoids like 5F-ADB, offering insights into their potency and interaction with cannabinoid receptors (Kusano et al., 2018).
2. DNA Methylation Inhibition for Cancer Treatment
Decitabine, a nucleoside analog of methyl 2-methyloxazole-5-carboxylate, has been studied for its role in inhibiting DNA methylation, a process crucial in cancer treatment. Research has demonstrated its potential in reactivating methylation-silenced genes, with implications for treating various cancers, including leukemia and solid tumors. These studies provide insights into the dosing, efficacy, and side effects of decitabine, contributing valuable knowledge to the field of oncology (Samlowski et al., 2005; Qin et al., 2011; Garcia-Manero et al., 2006; Momparler & Ayoub, 2001).
3. Pharmacokinetics and Drug Metabolism
The compound's metabolic pathways and pharmacokinetics have been studied, providing insights into drug metabolism and disposition. These studies contribute to the understanding of drug interactions, absorption, and elimination, informing dosing and treatment strategies for various medical conditions (Renzulli et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methyl-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQUYIDTEHMXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652089 | |
Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyloxazole-5-carboxylate | |
CAS RN |
651059-70-0 | |
Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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